3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride
Overview
Description
3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 2060037-98-9 . It has a molecular weight of 249.69 and is used in scientific research. It has diverse applications, ranging from drug synthesis to material science studies, due to its unique properties.
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The molecule also contains a methoxyphenyl group, contributing to its unique properties .Scientific Research Applications
1. Synthesis of Methoxylated Pyrrolin-2-ones
3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride is involved in the synthesis of methoxylated pyrrolin-2-ones. These compounds are useful for the preparation of agrochemicals and medicinal compounds. The reaction involves N-substituted pyrrolidinones with alkaline methoxide, providing a pathway to valuable adducts in chemical synthesis (Ghelfi et al., 2003).
2. Development of Antiinflammatory Agents
Research has explored the use of similar compounds in the development of antiinflammatory and analgesic agents. These compounds, like 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have shown potent antiinflammatory activities and are considered as candidates for drug development (Ikuta et al., 1987).
3. Crystallographic Studies
Crystallographic studies of similar compounds provide insights into their molecular structures. For instance, the study of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one revealed details about the conformation of the pyrrolidine ring and its interactions in the crystal structure (Mohammat et al., 2008).
4. Large-scale Synthesis for Clinical Candidates
The compound has also been implicated in large-scale synthesis processes, particularly for the preparation of clinical candidates. For example, the demethylation of 4-Methoxyphenylbutyric acid using molten Pyridinium Hydrochloride was essential for producing a key starting material for LY518674 (Schmid et al., 2004).
5. Monoamine Oxidase Inhibitors
Derivatives of this compound have been synthesized and identified as monoamine oxidase B inactivators, marking them as significant in the study of neurological disorders and potential therapeutic agents (Ding & Silverman, 1992).
6. Synthesis of Dipeptidyl Peptidase IV Inhibitors
The synthesis and pharmacokinetics of related compounds, such as dipeptidyl peptidase IV inhibitors, have been extensively studied, highlighting their role in the treatment of diseases like type 2 diabetes (Sharma et al., 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
3,3-difluoro-4-(4-methoxyphenyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c1-15-9-4-2-8(3-5-9)10-6-14-7-11(10,12)13;/h2-5,10,14H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJMZXTXDDBKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCC2(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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